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Compound of Interest

6-(2-Aminopropyl)-2,3-
Compound Name:
dihydrobenzofuran

Cat. No.: B122515

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic psychoactive compound
belonging to the phenethylamine and dihydrobenzofuran classes of chemicals.[1] It is a
structural analog of 3,4-methylenedioxyamphetamine (MDA), where the methylenedioxy ring
has been replaced by a dihydrobenzofuran ring.[1] First synthesized in 1993 by a team led by
David E. Nichols at Purdue University, 6-APDB was developed as part of research into non-
neurotoxic analogs of MDMA.[1] This technical guide provides a comprehensive overview of
the chemical structure, properties, pharmacology, and relevant experimental protocols for 6-
APDB.

Chemical and Physical Properties

6-APDB is characterized by the following identifiers and physical properties. While some data,
such as boiling point and pKa, are not readily available in the literature, the information below
has been compiled from various sources.
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Property Value Source

1-(2,3-Dihydro-1-benzofuran-6-
IUPAC Name _ [2]
yl)propan-2-amine

6-(2-Aminopropyl)-2,3-

Synonyms dihydrobenzofuran, 4-Desoxy- [3]
MDA, EMA-3

CAS Number 152623-93-3 [2]

Molecular Formula C11H1sNO [2]

Molecular Weight 177.24 g/mol [2]

Melting Point (HCI salt) 243.4 °C [4]

DMF: 20 mg/mL, DMSO: 20
Solubility (HCI salt) mg/mL, Ethanol: 20 mg/mL, [5]
PBS (pH 7.2): 1 mg/mL

Appearance (HCI salt) White crystalline solid [4]

Spectroscopic Data

The structural elucidation of 6-APDB is confirmed through various spectroscopic techniques.
The following are representations of typical spectra obtained for 6-APDB hydrochloride.

3.1. *H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 6-APDB HCI in D20 shows characteristic peaks corresponding to the
protons in its structure. A representative spectrum is available in the SWGDRUG.org
monograph on 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.[4]

3.2. 3C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum provides information on the carbon framework of the molecule.

3.3. Mass Spectrometry (MS)
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Electron ionization mass spectrometry (EI-MS) of 6-APDB typically shows a molecular ion peak
and characteristic fragmentation patterns. A representative mass spectrum can be found in the
SWGDRUG.org monograph.[4]

3.4. Infrared (IR) Spectroscopy

The IR spectrum of 6-APDB HCI reveals absorptions corresponding to its functional groups. A
representative IR spectrum is available in the SWGDRUG.org monograph.[4]

Synthesis

The synthesis of 6-APDB can be achieved through a multi-step process starting from 3-
methoxyphenol. A schematic of the synthesis is presented below. A detailed, step-by-step
protocol is not widely published, but the general route involves the formation of the
dihydrobenzofuran ring system followed by the introduction of the aminopropyl side chain.[6]

3-Methoxyphenol Ring formation 2,3-Dihydro-6-methoxybenzofuran MYMP{ 1-(2,3-Dihydro-6-methoxyphenyl)propan-2-one }w> 6-APDB

Click to download full resolution via product page
Synthetic route for 6-APDB.

Pharmacological Properties

The primary pharmacological action of 6-APDB is the inhibition of the reuptake of the
monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
This action increases the extracellular concentrations of these neurotransmitters, leading to its
psychoactive effects.

Target ICs0 (NM)
Serotonin Transporter (SERT) 322
Dopamine Transporter (DAT) 1997
Norepinephrine Transporter (NET) 980
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Data from in vitro studies.

The ICso values suggest that 6-APDB has a higher potency for the serotonin transporter
compared to the dopamine and norepinephrine transporters. A comprehensive receptor binding
profile with Ki values for a wider range of receptors is not currently well-documented in the
scientific literature.

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by monoamine
reuptake inhibitors like 6-APDB.
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Mechanism of action of 6-APDB.
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Experimental Protocols

The following sections provide detailed methodologies for key experiments used to
characterize the pharmacological properties of 6-APDB.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine
neurotransmitters into cells expressing the respective transporters.

Materials:

HEK293 cells stably expressing human serotonin (SERT), dopamine (DAT), or
norepinephrine (NET) transporters.

e Cell culture medium and reagents.

o Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

o Radiolabeled substrates: [3H]5-HT, [(H]dopamine, or [*H]norepinephrine.
e Test compound (6-APDB) dissolved in a suitable solvent (e.g., DMSO).

» Unlabeled inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, GBR
12909 for DAT, desipramine for NET).

e 96-well microplates.

Scintillation counter and scintillation fluid.

Procedure:

e Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate medium until
they reach a suitable confluency.

o Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the
cells with assay buffer.
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Compound Incubation: Add varying concentrations of 6-APDB (or control compounds) to the
wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake
reaction.

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate
the uptake by aspirating the buffer and washing the cells with ice-cold assay buffer.

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation
vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of 6-APDB and
determine the ICso value by fitting the data to a sigmoidal dose-response curve.
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In vitro uptake inhibition workflow.

In Vivo Drug Discrimination Study
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This behavioral assay in animals is used to assess the subjective effects of a drug by training
them to discriminate between the effects of a known drug and a vehicle.

Apparatus:

o Standard two-lever operant conditioning chambers equipped with food pellet dispensers.
Animals:

o Male Sprague-Dawley rats are commonly used.

Procedure:

e Lever Press Training: Train the rats to press a lever to receive a food reward (e.g., sucrose
pellet).

e Discrimination Training:

o On drug training days, administer a known psychoactive drug (e.g., MDMA or cocaine)
and reinforce responses on one specific lever (the "drug” lever).

o On vehicle training days, administer a saline vehicle and reinforce responses on the other
lever (the "vehicle" lever).

o Alternate between drug and vehicle training days until the rats reliably press the correct
lever based on the administered substance.

e Test Sessions:

o Once the discrimination is learned, administer different doses of 6-APDB to the trained
animals.

o During the test session, responses on either lever are recorded but may or may not be
reinforced.

o The percentage of responses on the "drug" lever is measured for each dose of 6-APDB.
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o Data Analysis: A dose-response curve is generated by plotting the percentage of drug-lever
responding against the dose of 6-APDB. Full substitution occurs if a dose of 6-APDB results
in a high percentage of responding on the drug lever, indicating similar subjective effects to

the training drug.

Training Phase

Lever Press Training
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Drug vs. Vehicle Discrimination Training
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Record Lever Presses

:
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Click to download full resolution via product page
Drug discrimination workflow.

Conclusion

6-APDB is a psychoactive compound with a primary mechanism of action as a monoamine
reuptake inhibitor, showing a preference for the serotonin transporter. Its chemical structure
and properties have been characterized, although some physical data remains to be fully
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elucidated. The provided experimental protocols offer a foundation for researchers to further
investigate the pharmacological profile of 6-APDB and similar compounds. Further research is
warranted to establish a more comprehensive receptor binding profile and to fully understand
its in vivo effects and potential for drug development.

Disclaimer: 6-APDB is a research chemical and is not approved for human consumption. This
guide is intended for informational purposes for research and drug development professionals
only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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